2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione
Description
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H10N2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by methylamino groups
Properties
IUPAC Name |
2,5-bis(methylamino)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-3-8(12)6(10-2)4-7(5)11/h3-4,9-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQFFDBBDQLXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)C(=CC1=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879135 | |
| Record name | 2,5-Bis-methylamino-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with methylamino groups. The reaction can be represented as follows:
Cyclohexa-2,5-diene-1,4-dione+2CH3NH2→2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione
Industrial Production Methods
In an industrial setting, the production of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of the compound.
Substitution: The methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is its potential as an anticancer agent. Research has demonstrated that compounds related to this structure exhibit significant cytotoxicity against various human tumor cell lines. For instance:
- A study reported that derivatives of cyclohexa-2,5-diene-1,4-dione showed enhanced bioactivity when modified with alkyl chains, indicating a promising direction for developing new antineoplastic agents .
- The compound's mechanism involves inducing apoptosis in cancer cells through caspase activation and poly(ADP-ribose) polymerase cleavage .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Researchers have utilized it to create derivatives with improved pharmacological profiles:
- In a study focusing on enzyme inhibitors, 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione was used to synthesize sulfonamide derivatives that exhibited promising anti-proliferative activity against cancer cells .
Crystal Structure Analysis
Understanding the crystal structure of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione has provided insights into its stability and reactivity:
- Recent crystallographic studies revealed detailed atomic coordinates and displacement parameters that inform about the compound's three-dimensional arrangement . This information is crucial for predicting how the compound interacts with biological targets.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Petronzi et al. (2013) | Evaluate anticancer properties | Demonstrated significant cytotoxicity against human melanoma cell lines through apoptosis induction. |
| De Gruyter (2024) | Investigate crystal structure | Provided detailed crystallographic data that aids in understanding molecular interactions and stability. |
| MDPI Research (2024) | Synthesize new derivatives | Developed novel compounds with enhanced drug-like properties and evaluated their biological activity against tumor cells. |
Mechanism of Action
The mechanism of action of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(cyclohexylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of methylamino groups. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and potential.
Biological Activity
2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione is an organic compound with notable biological activities. Its molecular formula is C8H10N2O2, and it is synthesized through the reaction of cyclohexa-2,5-diene-1,4-dione with methylamine. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer research.
The biological activity of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione primarily involves its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity and influence various signaling pathways. While the precise molecular targets remain to be fully elucidated, initial studies suggest that it may interact with tubulin and other proteins involved in cell division and proliferation .
Anticancer Properties
Research indicates that 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione exhibits antiproliferative effects against various cancer cell lines. For example:
- In vitro studies have demonstrated significant cytotoxicity against MCF-7 breast cancer cells and other tumor cell lines. The compound's mechanism appears to involve tubulin destabilization , which disrupts microtubule formation necessary for mitosis .
- IC50 Values : The compound's effectiveness is often quantified using IC50 values (the concentration required to inhibit cell growth by 50%). While specific IC50 values for this compound are not universally reported, related compounds with similar structures have shown IC50 values in the nanomolar range .
Other Biological Activities
In addition to its anticancer properties, 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione has been explored for other potential biological activities:
- Antimicrobial Activity : Some derivatives of cyclohexa-2,5-diene compounds exhibit antibacterial properties. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound .
- Anti-inflammatory Effects : Compounds similar to 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione have shown promise in reducing inflammation in various models. This aspect warrants further investigation to determine the therapeutic potential of this compound in inflammatory diseases .
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antiproliferative effects on MCF-7 cells with observed G2/M phase arrest and apoptosis induction. |
| Study B (2023) | Investigated the interaction with tubulin and confirmed that the compound inhibits tubulin polymerization effectively. |
| Study C (2020) | Explored the metabolic pathways influenced by cytochrome P450 enzymes in relation to the compound's activity against cancer cells. |
Q & A
Q. What are the recommended synthetic routes for 2,5-Bis(methylamino)cyclohexa-2,5-diene-1,4-dione, and how do reaction parameters affect yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous compounds (e.g., phenylamino derivatives), optimized protocols use cyclohexadienedione precursors reacted with methylamine under inert atmospheres. Temperature (40–60°C) and solvent polarity (e.g., DMF or THF) significantly influence reaction kinetics and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is critical for isolating high-purity products (>95%, confirmed by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
- Methodological Answer :
- NMR : H and C NMR (in DMSO-d6 or CDCl3) resolve methylamino proton environments and confirm substitution patterns.
- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (quinone C=O) validate functional groups.
- UV-Vis : Absorption maxima (e.g., 250–400 nm) correlate with π→π* transitions in the quinoid system, useful for studying electronic interactions .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photooxidation of the quinone core.
- Moisture Control : Use desiccants (silica gel) in storage containers; degradation via hydrolysis is observed in analogs under humid conditions.
- Temperature : Long-term stability requires refrigeration (4°C); avoid freeze-thaw cycles to prevent crystallinity loss .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the redox behavior and electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) predict HOMO-LUMO gaps, redox potentials, and charge distribution. For phenylamino analogs, calculated ionization potentials (~6.5 eV) align with experimental cyclic voltammetry data. Solvent effects (PCM models) refine predictions for proton-coupled electron transfer (PCET) mechanisms .
Q. What experimental strategies resolve contradictions in reported reactivity or stability data across studies?
- Methodological Answer :
- Controlled Replication : Standardize reaction conditions (e.g., oxygen-free environments) to isolate variables.
- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) and X-ray crystallography to confirm molecular integrity.
- Batch Analysis : Compare multiple synthesis batches to identify impurity-driven discrepancies (e.g., residual solvents affecting redox activity) .
Q. How do substituent effects (e.g., methyl vs. phenyl groups) modulate the compound’s physicochemical properties?
- Methodological Answer :
- LogP Comparisons : Methylamino derivatives exhibit lower LogP (predicted ~1.5) vs. phenylamino analogs (LogP ~3.8), impacting solubility and membrane permeability.
- Electron-Withdrawing Effects : Methyl groups reduce steric hindrance compared to bulkier substituents, enhancing quinone ring planarity and π-stacking potential in supramolecular assemblies .
Q. What mechanistic insights explain the compound’s reactivity in catalytic or photochemical applications?
- Methodological Answer :
- Photodynamic Studies : Time-resolved spectroscopy (e.g., transient absorption) tracks excited-state dynamics. For related quinones, triplet-state lifetimes (µs–ms range) correlate with singlet oxygen generation efficiency.
- Catalytic Cycles : Electrochemical impedance spectroscopy (EIS) and in-situ IR monitor electron transfer steps in catalytic reductions (e.g., CO2 conversion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
